2-Ethyl-2-isobutyl-1,3-propanediol
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Overview
Description
2-Ethyl-2-isobutyl-1,3-propanediol is an organic compound with the molecular formula C9H20O2 and a molecular weight of 160.2539 g/mol . It is also known by other names such as 2-Butyl-2-ethyl-1,3-propanediol and 3,3-Bis(hydroxymethyl)heptane . This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a propane backbone, making it a diol. It is used in various industrial applications, particularly in the synthesis of polyesters and polyurethanes .
Preparation Methods
2-Ethyl-2-isobutyl-1,3-propanediol can be synthesized through several methods. One common method involves the aldol addition followed by hydrogenation . Another method is the classical combination of hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . These methods are employed to produce the compound on an industrial scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-Ethyl-2-isobutyl-1,3-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can participate in bulk polycondensation reactions with diacid monomers such as terephthalic acid to yield polyesters . The compound is also involved in the formation of cyclic acetals and ketals when reacted with carbonyl compounds in the presence of acid catalysts . Common reagents used in these reactions include toluenesulfonic acid, orthoesters, and molecular sieves . The major products formed from these reactions are polyesters and cyclic acetals, which have significant industrial applications.
Scientific Research Applications
2-Ethyl-2-isobutyl-1,3-propanediol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polyesters and polyurethanes . In biology and medicine, it can be utilized in the development of drug delivery systems and as a component in the formulation of pharmaceuticals. The compound’s ability to form stable cyclic acetals and ketals makes it valuable in the protection of carbonyl groups during synthetic procedures . Additionally, it is used in the production of resins and coatings, contributing to advancements in material science .
Mechanism of Action
The mechanism of action of 2-Ethyl-2-isobutyl-1,3-propanediol primarily involves its reactivity as a diol. The hydroxyl groups can undergo various chemical transformations, including esterification and etherification, which are essential in the formation of polyesters and polyurethanes . The compound’s molecular structure allows it to interact with other molecules through hydrogen bonding and van der Waals forces, facilitating its incorporation into larger polymeric structures. These interactions are crucial for its role in industrial applications and scientific research.
Comparison with Similar Compounds
2-Ethyl-2-isobutyl-1,3-propanediol can be compared with other similar compounds such as 2-Butyl-2-ethyl-1,3-propanediol, 2-Ethyl-1,3-hexanediol, and 2,2-Dimethyl-1,3-propanediol . These compounds share similar structural features, including the presence of hydroxyl groups attached to a propane or hexane backbone. this compound is unique due to its specific arrangement of ethyl and isobutyl groups, which influence its reactivity and applications. The presence of these groups can affect the compound’s solubility, melting point, and overall chemical behavior, making it distinct from other diols.
Properties
CAS No. |
25450-92-4 |
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Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-ethyl-2-(2-methylpropyl)propane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-9(6-10,7-11)5-8(2)3/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
QNKRHLZUPSSIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)(CO)CO |
Origin of Product |
United States |
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